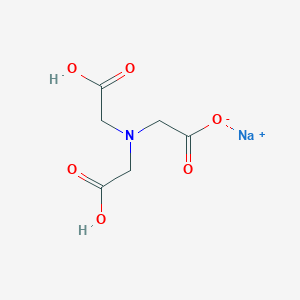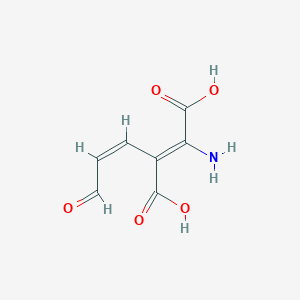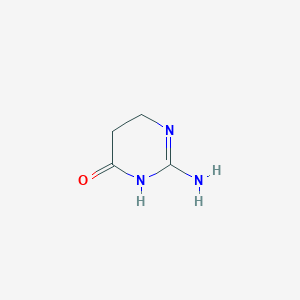
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones are a class of heterocyclic compounds that have attracted considerable interest due to their wide range of biological activities. The compound "3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone family, which is known for its potential pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the synthesis of quinazolinones with an N-alkoxy substituent, which could potentially include the ethoxy group mentioned in the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone moiety, which can be further modified at various positions to yield a wide array of derivatives with different substituents. The structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including reactions with halogenoketones and halogenoaldehydes to produce ketones, aldehydes, Schiff bases, and thiadiazine derivatives . They can also react with nucleophilic reagents containing primary amino groups to yield substituted quinazolinones . Additionally, reactions with selected chloroformates can lead to N- and S-alkylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. For instance, the introduction of an ethoxy group can affect the compound's solubility, reactivity, and potential biological activity. The solvent used during synthesis can also play a significant role in determining the reaction pathway and the properties of the synthesized products . The hypolipidemic activities of certain quinazolinone derivatives have been linked to their ability to lower triglyceride and total cholesterol levels, with specific substitutions at the 3-position enhancing this activity .
Aplicaciones Científicas De Investigación
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWRJNAVRGYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356752 |
Source


|
| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
1035-51-4 |
Source


|
| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)




![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
